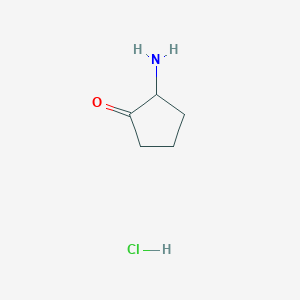

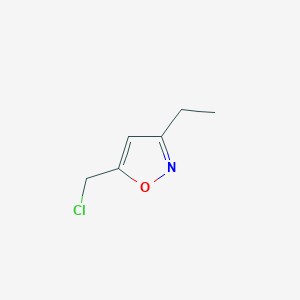

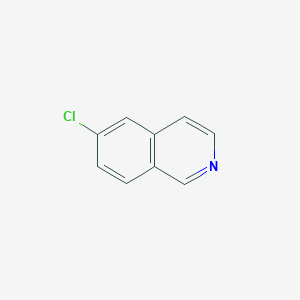

![molecular formula C10H8N2O2 B1281305 2-(1H-苯并[d]咪唑-2-基)丙二醛 CAS No. 78587-80-1](/img/structure/B1281305.png)

2-(1H-苯并[d]咪唑-2-基)丙二醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

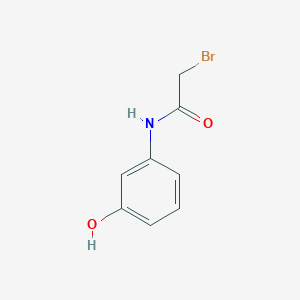

2-(1H-Benzo[d]imidazol-2-yl)malonaldehyde, or BIMA, is a type of aldehyde that is commonly used in scientific research. It is an important building block for organic synthesis, and has been used in a variety of applications, ranging from drug discovery to biochemistry and physiology. BIMA is a versatile and widely used reagent in research laboratories, and its properties make it ideal for a variety of applications.

科学研究应用

Electrocatalytic CO2 Reduction

The compound has been utilized in the synthesis of heteroleptic ruthenium complexes, which show promise in the electrocatalytic reduction of carbon dioxide (CO2). This application is crucial in the context of sustainable energy and environmental remediation. The synthesized Ru(II) complexes containing the benzimidazole derivative exhibit photophysical properties that are conducive to CO2 reduction in acetonitrile solvent .

Photophysical Property Investigation

Benzimidazole derivatives, including 2-(1H-benzo[d]imidazol-2-yl)malonaldehyde, have been studied for their photophysical properties. These properties are essential for the development of photosensitizers used in light-driven catalytic processes, such as water splitting, which is an environmentally friendly strategy with no carbon emissions .

Antimicrobial Activity

Compounds with the benzimidazole moiety have been synthesized and tested for their antimicrobial potential. The structure of benzimidazole is known to confer antimicrobial properties, and its derivatives have been evaluated against various bacterial strains, showing promising inhibitory effects .

Biological Activity Profiling

The benzimidazole scaffold is a significant heterocyclic template extensively investigated for its biological activity. It has been incorporated into molecules displaying a wide range of biological activities, including anticancer, anti-HIV, anticonvulsant, antimalarial, anti-inflammatory, enzymatic inhibition, antiviral, antioxidant, antifungal, and antibacterial properties .

Coordination Chemistry and Ligand Design

Due to its ability to act as a nitrogen and sulfur donor, the benzimidazole compound is versatile in coordination chemistry. It can adopt various coordination modes, making it a valuable ligand in the design of coordination compounds and metal complexes .

Synthesis of Functional Molecules

The imidazole ring, a key component of benzimidazole, is crucial in the synthesis of functional molecules used in everyday applications. The bond formation during the synthesis of imidazole-containing compounds is a significant area of research, highlighting the importance of benzimidazole derivatives in chemical synthesis .

属性

IUPAC Name |

2-(1H-benzimidazol-2-yl)propanedial |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c13-5-7(6-14)10-11-8-3-1-2-4-9(8)12-10/h1-7H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGYYFDCJOLNJTI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C(C=O)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90496110 |

Source

|

| Record name | (1H-Benzimidazol-2-yl)propanedial | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90496110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-Benzo[d]imidazol-2-yl)malonaldehyde | |

CAS RN |

78587-80-1 |

Source

|

| Record name | (1H-Benzimidazol-2-yl)propanedial | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90496110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

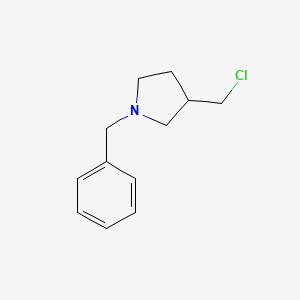

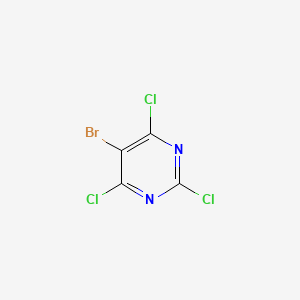

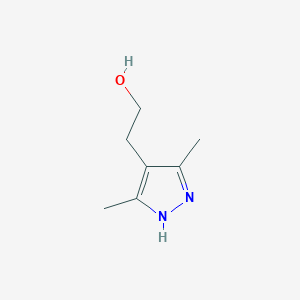

![2-(Benzo[b]thiophen-2-yl)acetic acid](/img/structure/B1281232.png)